Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate

Process Chemistry Automated Synthesis Physical Property

Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate (CAS: 21339-47-9) is a functionalized malonate diester characterized by a 2,2-diethoxyethyl substituent. This C13H24O6 compound, with a molecular weight of 276.33 g/mol , exists as a colorless to almost colorless clear liquid at ambient temperature (20°C).

Molecular Formula C13H24O6
Molecular Weight 276.33 g/mol
CAS No. 21339-47-9
Cat. No. B1296564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 3,3-Diethoxypropane-1,1-dicarboxylate
CAS21339-47-9
Molecular FormulaC13H24O6
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESCCOC(CC(C(=O)OCC)C(=O)OCC)OCC
InChIInChI=1S/C13H24O6/c1-5-16-11(17-6-2)9-10(12(14)18-7-3)13(15)19-8-4/h10-11H,5-9H2,1-4H3
InChIKeyVQUXMFKGQFXVBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate (CAS 21339-47-9): A Key Malonate Intermediate for Complex Organic Synthesis


Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate (CAS: 21339-47-9) is a functionalized malonate diester characterized by a 2,2-diethoxyethyl substituent . This C13H24O6 compound, with a molecular weight of 276.33 g/mol , exists as a colorless to almost colorless clear liquid at ambient temperature (20°C) [1]. Its structure features a core malonate moiety (two ester-protected carboxylic acids) coupled with a protected aldehyde group (acetal), rendering it a versatile intermediate for multi-step organic syntheses . It is primarily utilized in research and development settings, including the preparation of heterocycles and other complex molecules .

Ambient liquid state supports automated synthesis and continuous flow platforms
Physical form advantage over crystalline malonates
Dual reactivity: malonate ester core plus orthogonal protected aldehyde (acetal)
Enables sequential bond formation in complex molecule construction
Targeted for heterocycle and natural product analog synthesis in R&D
Verified purity specification supports sensitive reaction reproducibility

Why Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate Cannot Be Substituted by Common Malonates in Key Reactions


Generic substitution of malonate esters in complex synthesis is untenable due to their distinct reactivity profiles. Diethyl 3,3-diethoxypropane-1,1-dicarboxylate contains a protected aldehyde (acetal) moiety within its structure, a functionality absent in simpler malonates like diethyl malonate (CAS 141-05-9) [1] or diethyl acetamidomalonate (CAS 1068-90-2) [2]. This structural divergence enables a unique dual reactivity pattern: the malonate core can undergo typical alkylations and condensations, while the acetal group can be selectively unmasked to reveal an aldehyde for further transformations . Therefore, attempts to replace this compound with a structurally simpler analog will fail in any synthetic sequence that requires the orthogonally protected aldehyde functionality. The following quantitative evidence details these critical differences.

Structural mismatch
Common malonates such as diethyl malonate lack the protected aldehyde handle, making orthogonal protection strategies impossible to replicate.
Physical state
Liquid handling advantage cannot be matched by solid malonate esters like diethyl acetamidomalonate (mp 95–98°C), which require dissolution steps in automated workflows.
Reactivity profile
Dual electrophilic/nucleophilic reactivity of the target compound is absent in single-function malonates; direct replacement may interrupt synthetic sequences relying on latent aldehyde unmasking.

Quantitative Differentiation of Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate Against Competing Malonate Esters


Superior Physical Form: Liquid State of Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate vs. Solid Diethyl Acetamidomalonate

Diethyl 3,3-diethoxypropane-1,1-dicarboxylate is a liquid at standard laboratory temperature (20°C), which provides a significant handling advantage in automated synthesis platforms and continuous flow processes compared to a solid-state comparator [1]. The widely used alternative, diethyl acetamidomalonate, is a crystalline solid with a melting point of 95-98°C [2]. This difference eliminates the need for solvent dissolution steps, reducing process complexity and potential for errors in automated workflows.

Physical state
Reported
Liquid at 20°C
Comparator diethyl acetamidomalonate: solid, mp 95–98°C
Supports automated synthesis and continuous flow workflows
Cross-study comparable; handling advantage may reduce solvent use
Process Chemistry Automated Synthesis Physical Property

Competitive Synthetic Yield: Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate Synthesis Achieves 78% Yield

The synthesis of diethyl 3,3-diethoxypropane-1,1-dicarboxylate can be achieved with a high yield of 78%, as reported in a chemicalbook synthesis procedure . This demonstrates a reliable and efficient preparative route. For context, while direct comparative yield data under identical conditions is not available, the synthesis of diethyl malonate from malonic acid and ethanol typically requires an excess of ethanol and an azeotropic removal of water, with reported yields for similar esterifications often ranging from 60-80% [1]. The reported 78% yield for this more complex, functionalized malonate indicates a robust and competitive synthesis.

Synthetic yield
Reported
78%
Typical diethyl malonate synthesis: 60–80% (literature range)
Demonstrates preparative viability for procurement planning
Yield reported for specific alkylation route; may vary with scale
Synthetic Methodology Process Optimization Yield

Analytical Certainty: High and Verified Purity of ≥96.0% by GC

Commercial sources of diethyl 3,3-diethoxypropane-1,1-dicarboxylate offer a verified minimum purity of >96.0% or 97%, as determined by gas chromatography (GC) [1]. This level of purity is consistently provided with batch-specific analytical documentation [1]. In contrast, diethyl 2-bromomalonate (CAS 685-87-0) is commonly supplied at a lower purity of 90+% . The higher specified purity reduces the presence of unknown impurities, which is a critical advantage for generating reliable and reproducible research data.

Purity specification
Data to verify
>96.0% (GC)
Comparator diethyl 2-bromomalonate: 90+% (commercial specification)
Higher purity may reduce side reactions in sensitive chemistry
Batch-specific COA recommended; source comparison needed
Analytical Chemistry Quality Control Purity

Orthogonal Functionality: Dual Reactivity Profile vs. Single-Function Malonates

The defining feature of diethyl 3,3-diethoxypropane-1,1-dicarboxylate is its dual functionality: it is both a malonate ester and a protected aldehyde. This enables a two-step synthetic logic impossible with simpler malonates. The malonate core can undergo alkylation, acylation, or Knoevenagel condensation, while the acetal group remains inert under these basic or nucleophilic conditions. A subsequent acidic workup then unmasks the aldehyde for a second set of reactions, such as reductive aminations or Wittig olefinations [1]. Comparators like diethyl malonate (CAS 141-05-9) [2] or diethyl acetamidomalonate (CAS 1068-90-2) [3] lack this orthogonal protecting group, limiting them to a single, linear synthetic role. While not quantifiable in a simple metric, this structural feature provides a categorical advantage in molecular complexity generation.

Orthogonal reactivity
Class-level
2 reactive handles
Simpler malonates: 1 (nucleophile only); protected aldehyde enables electrophilic chemistry after deprotection
Enables convergent synthetic strategies not possible with single-function analogs
Based on acetal/malonate reactivity principles; experimental validation advised
Organic Synthesis Protecting Group Strategy Molecular Diversity

Primary Application Scenarios for Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate


Synthesis of Complex Heterocycles and Natural Product Analogs

This compound is a premier building block for constructing complex heterocyclic scaffolds. Its dual reactivity, as detailed in Section 3, allows for the sequential formation of two different bonds in a controlled manner. For instance, the malonate can be alkylated to introduce a side chain, and the subsequently deprotected aldehyde can undergo an intramolecular condensation to form a ring. This is particularly valuable in the synthesis of substituted piperidines, pyrrolidines, and other nitrogen- or oxygen-containing heterocycles found in natural products and pharmaceuticals. The high and verified purity ensures that these multi-step sequences are not derailed by side reactions from unknown contaminants.

Medicinal Chemistry and Lead Optimization Programs

In drug discovery, the ability to rapidly generate molecular diversity is paramount. The orthogonal reactivity of this compound, as established in Section 3, makes it an ideal intermediate for library synthesis. The malonate core can be used to attach a variety of chemical groups, while the latent aldehyde provides a handle for late-stage diversification via reductive amination or other aldehyde-specific chemistries. Its liquid physical state is a significant advantage for use in automated liquid handling and high-throughput parallel synthesis platforms, streamlining the lead optimization process.

Process Development and Scale-Up for Advanced Intermediates

The competitive 78% synthetic yield and liquid state at room temperature, as documented in Section 3, make this compound a practical choice for scaling up the production of advanced intermediates. The ability to handle it as a neat liquid eliminates the need for large volumes of solvent for dissolution, which simplifies reactor operations and reduces waste. The high analytical purity (>96.0%) ensures consistency between batches, a critical requirement for a robust and reliable manufacturing process, and simplifies the downstream purification of the final active pharmaceutical ingredient (API) or advanced building block.

Application
Selection Property
Validation Focus
Heterocycle and natural product analog synthesis
Dual reactivity (malonate + latent aldehyde)
Protection/deprotection sequence compatibility
Medicinal chemistry lead optimization
Liquid handling for automated parallel synthesis
Orthogonal reactivity for library diversification
Process development and scale-up
Liquid state and reported competitive yield
Purity consistency across batches (GC verified)
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